Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole
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Overview
Description
Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole is a heterocyclic compound that features a fused ring system combining a thieno and pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Paal-Knorr pyrrole synthesis, where a 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalyst such as iron (III) chloride . Another approach includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction parameters is optimized to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, often using alkyl halides or sulfonyl chlorides as reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrrole derivatives.
Scientific Research Applications
Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and sensors
Mechanism of Action
The mechanism of action of Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole can be compared with other similar compounds such as:
Pyrrole: A simpler heterocyclic compound with a single five-membered ring.
Thieno[3,4-c]pyrrole: A fused ring system similar to the target compound but without the methyl substitution.
Hexahydro-1H-furo[3,4-c]pyrrole: Another fused ring system with different heteroatoms.
The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3aR,6aS)-3a-methyl-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS/c1-7-4-8-2-6(7)3-9-5-7/h6,8H,2-5H2,1H3/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDCWFBQLUDLGR-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC1CSC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CNC[C@H]1CSC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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